molecular formula C12H18N2O B14783355 3-Methoxy-5-(2-methylpyrrolidin-1-yl)aniline

3-Methoxy-5-(2-methylpyrrolidin-1-yl)aniline

Cat. No.: B14783355
M. Wt: 206.28 g/mol
InChI Key: NJWSSTAXWFFHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-(2-methylpyrrolidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2O It is a derivative of aniline, featuring a methoxy group at the 3-position and a 2-methylpyrrolidin-1-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(2-methylpyrrolidin-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and 2-methylpyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(2-methylpyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Methoxy-5-(2-methylpyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(2-methylpyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and pyrrolidinyl groups play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-(2-pyrrolidin-1-yl)aniline: Lacks the methyl group on the pyrrolidine ring.

    3-Methoxy-5-(2-ethylpyrrolidin-1-yl)aniline: Contains an ethyl group instead of a methyl group on the pyrrolidine ring.

    3-Methoxy-5-(2-methylpiperidin-1-yl)aniline: Features a piperidine ring instead of a pyrrolidine ring.

Uniqueness

3-Methoxy-5-(2-methylpyrrolidin-1-yl)aniline is unique due to the presence of both the methoxy group and the 2-methylpyrrolidin-1-yl group. This combination imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-methoxy-5-(2-methylpyrrolidin-1-yl)aniline

InChI

InChI=1S/C12H18N2O/c1-9-4-3-5-14(9)11-6-10(13)7-12(8-11)15-2/h6-9H,3-5,13H2,1-2H3

InChI Key

NJWSSTAXWFFHRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=CC(=CC(=C2)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.